17-Ethynyl-4-estrene-3,17-diol-3-acetate-17-(3/'-acetoxy-2/'-butenoate)
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Overview
Description
17-Ethynyl-4-estrene-3,17-diol-3-acetate-17-(3/‘-acetoxy-2/’-butenoate) is a synthetic steroidal compound It is structurally related to estradiol, a natural estrogen hormone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17-Ethynyl-4-estrene-3,17-diol-3-acetate-17-(3/‘-acetoxy-2/’-butenoate) typically involves multiple steps starting from estrone or estradiol. Key steps include:
Ethynylation: Introduction of the ethynyl group at the 17-position.
Acetylation: Formation of acetate esters at the 3 and 17 positions.
Butenoate Formation: Addition of the butenoate group at the 17-position.
Industrial Production Methods: Industrial production often employs optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl group.
Reduction: Reduction reactions can modify the double bonds or the ethynyl group.
Substitution: The acetate and butenoate groups can be substituted under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Acidic or basic catalysts for ester hydrolysis or transesterification.
Major Products:
Oxidation Products: Hydroxylated derivatives.
Reduction Products: Saturated derivatives.
Substitution Products: Free alcohols or other ester derivatives.
Chemistry:
- Used as a precursor in the synthesis of other steroidal compounds.
- Studied for its reactivity and stability under various chemical conditions.
Biology:
- Investigated for its effects on cellular processes, particularly those related to estrogen receptors.
Medicine:
- Potential use in hormone replacement therapy due to its estrogenic activity.
- Explored as a component in contraceptive formulations.
Industry:
- Utilized in the production of pharmaceuticals and as a research chemical in the development of new drugs.
Mechanism of Action
The compound exerts its effects primarily through interaction with estrogen receptors. Upon binding to these receptors, it can modulate gene expression and influence various physiological processes such as cell growth, differentiation, and reproductive functions. The specific pathways involved include the activation of estrogen response elements in the DNA, leading to transcriptional changes.
Comparison with Similar Compounds
Estradiol: A natural estrogen with similar structural features but lacking the synthetic modifications.
Ethinylestradiol: A synthetic estrogen commonly used in contraceptives, similar in structure but with different ester groups.
Uniqueness: 17-Ethynyl-4-estrene-3,17-diol-3-acetate-17-(3/‘-acetoxy-2/’-butenoate) is unique due to its specific ester modifications, which can influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. These modifications can enhance its stability and bioavailability compared to other estrogens.
This detailed overview provides a comprehensive understanding of 17-Ethynyl-4-estrene-3,17-diol-3-acetate-17-(3/‘-acetoxy-2/’-butenoate), covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[(3S,8R,9S,10R,13S,14S,17R)-3-acetyloxy-17-ethynyl-13-methyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] (Z)-3-acetyloxybut-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36O6/c1-6-28(34-26(31)15-17(2)32-18(3)29)14-12-25-24-9-7-20-16-21(33-19(4)30)8-10-22(20)23(24)11-13-27(25,28)5/h1,15-16,21-25H,7-14H2,2-5H3/b17-15-/t21-,22-,23+,24+,25-,27-,28-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKLLMPFMXAPFRE-CEUBYHBDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)OC1(CCC2C1(CCC3C2CCC4=CC(CCC34)OC(=O)C)C)C#C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C[C@H](CC[C@H]34)OC(=O)C)C)C#C)/OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142154-46-9 |
Source
|
Record name | 17-Ethynyl-4-estrene-3,17-diol-3-acetate-17-(3'-acetoxy-2'-butenoate) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142154469 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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